molecular formula C9H5BrCl2N2 B11837894 3-Bromo-5,8-dichloroquinolin-2-amine

3-Bromo-5,8-dichloroquinolin-2-amine

Cat. No.: B11837894
M. Wt: 291.96 g/mol
InChI Key: ZIYBZDYLFQJFNS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5,8-dichloroquinolin-2-amine typically involves the halogenation of quinoline derivatives. One common method includes the bromination and chlorination of quinoline precursors under controlled conditions. The reaction conditions often involve the use of halogenating agents such as bromine and chlorine in the presence of catalysts or under specific temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5,8-dichloroquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of bases or acids to facilitate the substitution.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed

The major products formed from these reactions include substituted quinoline derivatives, quinoline N-oxides, and reduced amine derivatives .

Scientific Research Applications

3-Bromo-5,8-dichloroquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5,8-dichloroquinolin-2-amine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact mechanism depends on the specific application and the molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromoquinoline
  • 5,8-Dichloroquinoline
  • 2-Aminoquinoline

Comparison

Compared to similar compounds, 3-Bromo-5,8-dichloroquinolin-2-amine is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity and properties. This makes it a valuable intermediate in the synthesis of complex molecules and materials .

Properties

Molecular Formula

C9H5BrCl2N2

Molecular Weight

291.96 g/mol

IUPAC Name

3-bromo-5,8-dichloroquinolin-2-amine

InChI

InChI=1S/C9H5BrCl2N2/c10-5-3-4-6(11)1-2-7(12)8(4)14-9(5)13/h1-3H,(H2,13,14)

InChI Key

ZIYBZDYLFQJFNS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1Cl)C=C(C(=N2)N)Br)Cl

Origin of Product

United States

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